

molecular structure and conformation of 1-Chloro-4-fluoroisoquinoline

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Compound of Interest

Compound Name: 1-Chloro-4-fluoroisoquinoline

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An In-depth Technical Guide to the Molecular Structure, Conformation, and Synthetic Utility of 1-Chloro-4-fluoroisoquinoline

Executive Summary: **1-Chloro-4-fluoroisoquinoline** is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its rigid isoquinoline scaffold, decorated with strategically placed and reactive halogen atoms, presents a versatile platform for the synthesis of complex molecular architectures. The chlorine atom at the C1 position acts as a proficient leaving group for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the fluorine atom at C4 modulates the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive analysis of its molecular structure, conformational properties based on computational methods, detailed synthetic protocols, and a thorough spectroscopic characterization profile. Furthermore, it explores the molecule's chemical reactivity and its strategic application as a core building block in the development of novel therapeutics.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities. The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. **1-Chloro-4-fluoroisoquinoline** (Figure 1) emerges as a particularly valuable building block, combining a reactive "handle" for molecular elaboration with the unique properties conferred by fluorine substitution.

The introduction of a fluorine atom is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1] Simultaneously, the chlorine atom at the 1-position is highly activated towards displacement, providing a reliable anchor point for introducing a wide range of substituents via cross-coupling and substitution chemistries.[2] This guide, intended for researchers and professionals in drug development, synthesizes the available technical data to provide a foundational understanding of this key intermediate.

Molecular Structure and Conformation

A precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. In the absence of publicly available single-crystal X-ray diffraction data for **1-chloro-4-fluoroisoquinoline**, we turn to computational methods to elucidate its structural and electronic features.

Foundational Properties

- Molecular Formula: C₉H₅ClFN
- Molecular Weight: 181.59 g/mol
- CAS Number: 435278-06-1[3]

Figure 1. Numbered structure of **1-Chloro-4-fluoroisoquinoline**.

Conformational Analysis: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric and electronic properties of molecules with high accuracy.[4][5] DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the lowest energy conformation of the molecule.

For **1-chloro-4-fluoroisoquinoline**, the isoquinoline core is expected to be largely planar. Minor deviations from planarity (puckering) may occur, but the aromatic system enforces a rigid conformation. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted. The C1-Cl and C4-F bonds will lie within the plane of the bicyclic system. A summary of representative predicted structural parameters is presented in Table 1.

Table 1: Predicted Molecular Geometry from DFT Calculations

| Parameter | Predicted Value | Parameter | Predicted Value |
|---------------------|-----------------|-----------------------------|-----------------|
| Bond Lengths (Å) | | **Bond Angles (°) ** | |
| C1-Cl | 1.74 | N1-C1-C8a | 124.5 |
| C4-F | 1.35 | C3-C4-C4a | 120.0 |
| N1-C1 | 1.31 | C1-N1-C3 | 117.5 |
| C3-C4 | 1.38 | F-C4-C3 | 118.5 |
| Dihedral Angles (°) | | | |

| F-C4-C4a-C5 | ~180.0 | Cl-C1-N1-C3 | ~180.0 |

Note: These values are illustrative and derived from general principles of DFT analysis on similar heterocyclic systems. Specific values would require a dedicated calculation.^{[6][7]}

Electronic Properties

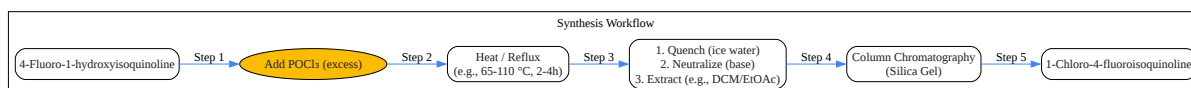
The electronic landscape of the isoquinoline ring is significantly influenced by the nitrogen heteroatom and the two halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). The nitrogen atom also withdraws electron density from the carbocyclic ring. This results in a generally electron-poor aromatic system. A calculated molecular electrostatic potential (MEP) map would show a region of high positive potential (electron deficiency) across the carbon framework, particularly near the C1, C4, and N1 positions, and regions of negative potential localized on the nitrogen and halogen atoms. This electron-deficient nature is a key determinant of the molecule's reactivity.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of **1-chloro-4-fluoroisoquinoline** are critical for its application in research and development.

Synthetic Protocol

The most direct synthesis of **1-chloro-4-fluoroisoquinoline** proceeds from the precursor 4-fluoro-1-hydroxyisoquinoline (which exists in tautomeric equilibrium with 4-fluoroisoquinolin-1(2H)-one).[8] The conversion of the hydroxyl/oxo group at the C1 position to a chloride is a standard transformation readily achieved with chlorinating agents such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).[9]



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Figure 2. General workflow for the synthesis of **1-Chloro-4-fluoroisoquinoline**.

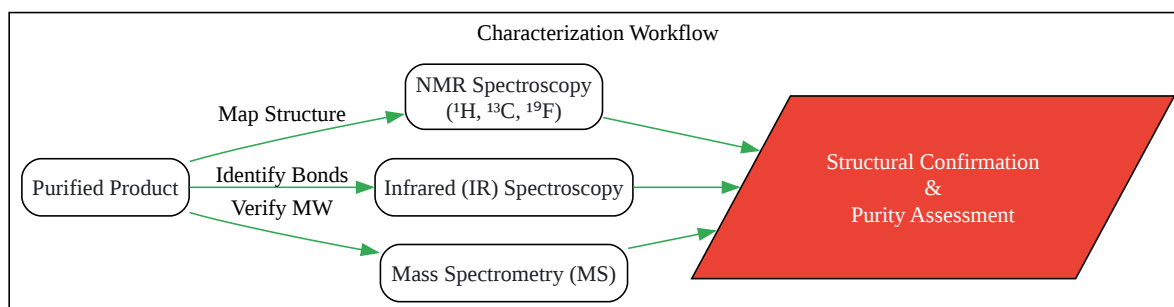
Hypothetical Experimental Protocol:

- To a round-bottom flask charged with 4-fluoro-1-hydroxyisoquinoline (1.0 eq), add phosphorus oxychloride (5-10 eq) portion-wise under an inert atmosphere (N_2).
- Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
- Slowly quench the residue by pouring it onto crushed ice with vigorous stirring.
- Basify the aqueous solution to a pH of 8-9 using a suitable base (e.g., saturated NaHCO_3 or 2M NaOH solution), ensuring the temperature is kept low.
- Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford pure **1-chloro-4-fluoroisoquinoline**.

Spectroscopic Characterization

A suite of analytical techniques is used to confirm the identity and purity of the synthesized compound.



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Figure 3. Workflow for the structural characterization of the final product.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight.

- Expected M^+ : m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
- Key Fragment: A peak at m/z 146, corresponding to the loss of the chlorine atom ($[\text{M}-\text{Cl}]^+$).^[8]

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups and bond vibrations.

- Characteristic Peaks (KBr, cm^{-1}): 1315, 1260 (C-F stretching), 763 (C-Cl stretching). Additional peaks for C=N and C=C aromatic stretching are expected in the 1500-1650 cm^{-1} region.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure. While experimental spectra are not widely published, the chemical shifts and coupling constants can be reliably predicted based on established substituent effects on the isoquinoline core.[\[10\]](#)[\[11\]](#)

- ^1H NMR: The spectrum will show five signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C3 will likely be a doublet due to coupling with the fluorine at C4. The protons on the benzo-ring (H5, H6, H7, H8) will form a complex multiplet pattern.
- ^{19}F NMR: A single resonance is expected. The chemical shift will be in a range typical for aryl fluorides.[\[2\]](#)[\[12\]](#) The signal will be split into a doublet by the vicinal proton at C3.
- ^{13}C NMR: Nine distinct signals are expected. The carbons directly attached to the electronegative atoms (C1-Cl, C4-F, C1-N, C3-N) will be significantly deshielded and appear downfield. The C4 signal will appear as a doublet with a large one-bond C-F coupling constant ($^1\text{JCF} \approx 240\text{-}260$ Hz).

Table 2: Predicted NMR Spectroscopic Data (in CDCl_3)

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
|-----------------|-------------|--------------------------|--------------|-------------------------------------|
| ^1H | H-3 | ~8.0 - 8.3 | d | $^3\text{JHF} \approx 3\text{-}5$ |
| | H-5 | ~8.1 - 8.4 | d | $^3\text{JHH} \approx 8\text{-}9$ |
| | H-6 | ~7.6 - 7.8 | t | $^3\text{JHH} \approx 7\text{-}8$ |
| | H-7 | ~7.8 - 8.0 | t | $^3\text{JHH} \approx 7\text{-}8$ |
| | H-8 | ~8.0 - 8.3 | d | $^3\text{JHH} \approx 8\text{-}9$ |
| ^{13}C | C-1 | ~150 - 155 | d | $^3\text{JCF} \approx 4\text{-}6$ |
| | C-3 | ~120 - 125 | d | $^2\text{JCF} \approx 15\text{-}20$ |
| | C-4 | ~155 - 160 | d | $^1\text{JCF} \approx 250$ |
| | C-4a | ~125 - 130 | d | $^2\text{JCF} \approx 20\text{-}25$ |
| | C-5 to C-8a | ~120 - 140 | m | Various JCF and JCC |

| ^{19}F | F-4 | ~ -110 to -120 | d | $^3\text{JFH} \approx 3\text{-}5$ |

Chemical Reactivity and Applications in Drug Discovery

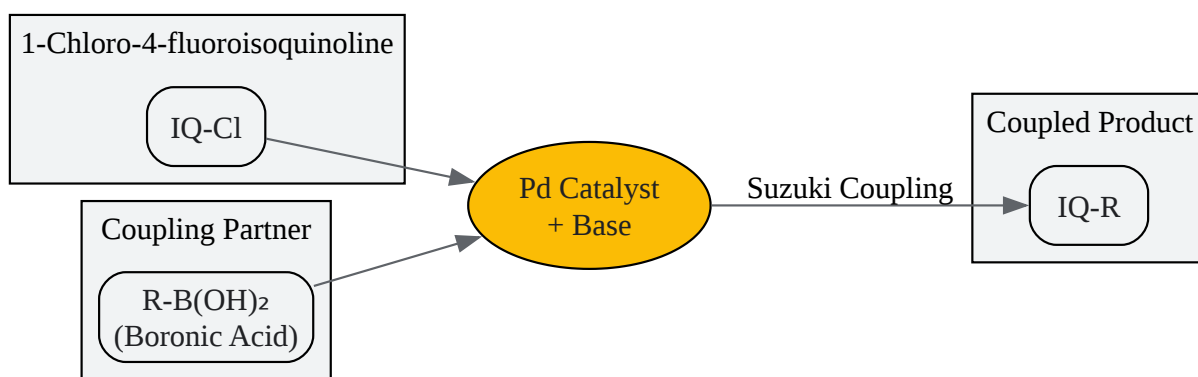
The synthetic utility of **1-chloro-4-fluoroisoquinoline** lies in the orthogonal reactivity of its two halogen atoms under different reaction conditions.

Reactivity at the C1-Position

The chlorine atom at C1 is analogous to a vinyl chloride activated by an adjacent imine nitrogen, making it an excellent electrophilic site. It readily participates in two major classes of reactions crucial for drug development:

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): The C1 position is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols to displace the chloride.

- **Metal-Catalyzed Cross-Coupling Reactions:** This is the most powerful application. The C1-Cl bond is an ideal handle for Suzuki-Miyaura (boronic acids), Buchwald-Hartwig (amines), Sonogashira (alkynes), and Stille (organostannanes) cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds with high efficiency and selectivity.



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Figure 4. Schematic of **1-Chloro-4-fluoroisoquinoline** in a Suzuki cross-coupling reaction.

Role as a Medicinal Chemistry Scaffold

By leveraging the reactivity at C1, medicinal chemists can rapidly generate large libraries of analogues from the **1-chloro-4-fluoroisoquinoline** core. The isoquinoline framework serves as a rigid, three-dimensional scaffold that orients the C1 substituent into a specific vector in chemical space. The fluorine at C4 remains as a permanent modulator of the core's electronic and metabolic properties. This strategy is invaluable for exploring SAR and optimizing lead compounds for properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Summary and Future Outlook

1-Chloro-4-fluoroisoquinoline is a high-value, strategically designed building block for chemical synthesis and drug discovery. While its empirical structural characterization is not fully documented in public literature, its molecular properties can be confidently predicted through robust computational methods. Its synthesis is straightforward, and its characterization relies on standard analytical techniques. The true power of this molecule lies in the exceptional

reactivity of the C1-chloro group, which enables extensive diversification of the isoquinoline core. For researchers in drug development, **1-chloro-4-fluoroisoquinoline** represents a key starting point for generating novel molecular entities with the potential for significant biological activity. Future work should focus on the public disclosure of detailed experimental NMR and X-ray crystallographic data to further solidify the foundational knowledge of this important chemical scaffold.

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